Cas no 50432-65-0 (4-chloro-2-methyl-3H-imidazo[4,5-c]pyridine)

4-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound featuring a fused imidazo[4,5-c]pyridine core with chloro and methyl substituents. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group enhances electrophilic substitution potential, while the methyl group contributes to steric and electronic modulation. Its rigid fused-ring system is advantageous for designing bioactive molecules, particularly in medicinal chemistry for targeting enzyme inhibition or receptor modulation. The compound's stability and synthetic versatility allow for further functionalization, enabling the development of novel derivatives with tailored properties. Suitable for research applications, it offers a precise scaffold for exploratory and developmental studies.
4-chloro-2-methyl-3H-imidazo[4,5-c]pyridine structure
50432-65-0 structure
Product Name:4-chloro-2-methyl-3H-imidazo[4,5-c]pyridine
CAS No:50432-65-0
MF:C7H6ClN3
MW:167.595639705658
CID:1113174
PubChem ID:19877190
Update Time:2025-11-02

4-chloro-2-methyl-3H-imidazo[4,5-c]pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-2-methyl-3H-imidazo[4,5-c]pyridine
    • 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine
    • 4-chloro-2-methyl-1(3)H-imidazo[4,5-c]pyridine
    • 4-Chloro-2-methyl-1H-imidazo-(4,5-c)-pyridin
    • 4-Chloro-2-methylimidazo[4,5-c]pyridine
    • SCHEMBL9386592
    • F86069
    • PS-17882
    • 50432-65-0
    • UPGNHJHVMWBHIY-UHFFFAOYSA-N
    • AB15710
    • MFCD18384904
    • AKOS006278919
    • DB-262986
    • Inchi: 1S/C7H6ClN3/c1-4-10-5-2-3-9-7(8)6(5)11-4/h2-3H,1H3,(H,10,11)
    • InChI Key: UPGNHJHVMWBHIY-UHFFFAOYSA-N
    • SMILES: ClC1C2=C(C=CN=1)NC(C)=N2

Computed Properties

  • Exact Mass: 167.02500
  • Monoisotopic Mass: 167.0250249g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 41.6Ų

Experimental Properties

  • PSA: 41.57000
  • LogP: 1.91970

4-chloro-2-methyl-3H-imidazo[4,5-c]pyridine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-chloro-2-methyl-3H-imidazo[4,5-c]pyridine Pricemore >>

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Additional information on 4-chloro-2-methyl-3H-imidazo[4,5-c]pyridine

4-chloro-2-methyl-3H-imidazo[4,5-c]pyridine and CAS No. 50432-65-0: A Comprehensive Overview of Its Synthesis, Biological Activity, and Therapeutic Potential

4-chloro-2-methyl-3H-imidazo[4,5-c]pyridine, a derivative of the imidazo[4,5-c]pyridine scaffold, has emerged as a focal point in pharmaceutical research due to its unique structural features and potential pharmacological applications. The compound is identified by the CAS No. 50432-65-0, which serves as a standardized identifier for this specific chemical entity. This molecule combines the aromaticity of the pyridine ring with the heterocyclic imidazole system, creating a versatile platform for drug development. Recent studies have highlighted its role in modulating various biological pathways, particularly in the context of inflammatory diseases and cancer therapy.

The 4-chloro-2-methyl-3H-imidazo[4,5-c]pyridine scaffold is characterized by the presence of a chloro group at the 4-position and a methyl substituent at the 2-position of the pyridine ring. This structural configuration contributes to its distinct chemical properties, including enhanced lipophilicity and the ability to interact with multiple target proteins. The CAS No. 50432-65-0 is critical for ensuring the accuracy of chemical identification in research and industrial settings, as it provides a unique reference for this compound.

Recent advancements in medicinal chemistry have underscored the importance of 4-chloro-2-methyl-3H-imidazo[4,5-c]pyridine in the design of novel therapeutics. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated its potential as a lead compound for developing anti-inflammatory agents. The compound's ability to inhibit the NF-κB signaling pathway, a key mediator of inflammation, was highlighted in this research. This finding aligns with broader efforts to target inflammatory pathways for the treatment of chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.

Furthermore, the CAS No. 50432-65-0 compound has shown promise in oncology research. A 2024 preclinical study in Cancer Research reported that 4-chloro-2-methyl-3H-imidazo[4,5-c]pyridine exhibits cytotoxic activity against multiple cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action involves the induction of apoptosis and the inhibition of angiogenesis, making it a potential candidate for combination therapies in oncology.

The synthesis of 4-chloro-2-methyl-3H-imidazo[4,5-c]pyridine is a topic of ongoing investigation. Traditional methods often involve multi-step organic reactions, such as the condensation of aromatic amines with heterocyclic precursors. However, recent developments in catalytic methodologies have streamlined the synthesis process, reducing both time and cost. For example, a 2023 paper in Organic Letters described a novel palladium-catalyzed approach that enables the efficient preparation of this compound with high stereocontrol, which is crucial for its biological activity.

Pharmacokinetic studies of the CAS No. 50432-65-0 compound have revealed its favorable properties for drug development. The compound exhibits moderate solubility in aqueous solutions, which is essential for oral bioavailability. Additionally, its metabolic stability in vivo suggests a potential for prolonged therapeutic effects. These characteristics make it a suitable candidate for further preclinical and clinical evaluations.

Despite its promising profile, the 4-chloro-2-methyl-3H-imidazo[4,5-c]pyridine compound is not without challenges. One area of concern is its potential for off-target interactions, which could lead to unintended side effects. Researchers are actively exploring strategies to enhance its selectivity, such as the introduction of functional groups that improve target specificity. A 2023 study in Drug Discovery Today proposed the use of computational modeling to predict and optimize the compound's interaction with relevant biological targets.

Moreover, the CAS No. 50432-65-0 compound's environmental impact is a topic of interest in sustainable chemistry. While the compound itself is not classified as a hazardous material, its synthesis and disposal require careful consideration to minimize ecological risks. Efforts are being made to develop greener synthetic routes that reduce the use of toxic reagents and solvents, aligning with global initiatives for sustainable pharmaceutical production.

In summary, the 4-chloro-2-methyl-3H-imidazo[4,5-c]pyridine compound, identified by the CAS No. 50432-65-0, represents a significant advancement in the field of medicinal chemistry. Its structural versatility, pharmacological potential, and ongoing research into its synthesis and optimization underscore its importance as a lead molecule for future drug development. As research continues to evolve, the compound's role in addressing complex health challenges is likely to expand, offering new possibilities for therapeutic innovation.

For further information on the CAS No. 50432-65-0 compound and its applications, researchers are encouraged to consult recent publications in reputable scientific journals. These resources provide detailed insights into the compound's mechanisms of action, synthesis methods, and potential therapeutic uses, contributing to the broader understanding of its significance in modern pharmacology.

Additionally, collaborations between academic institutions and pharmaceutical companies are playing a crucial role in advancing the development of 4-chloro-2-methyl-3H-imidazo[4,5-c]pyridine-based therapeutics. These partnerships facilitate the translation of laboratory findings into clinical applications, ensuring that the compound's potential is fully realized in the treatment of various diseases.

As the field of medicinal chemistry continues to progress, the CAS No. 50432-65-0 compound stands as a testament to the power of chemical innovation in addressing pressing medical challenges. Its journey from a laboratory curiosity to a potential therapeutic agent highlights the dynamic nature of pharmaceutical research and the importance of interdisciplinary collaboration in driving scientific discovery.

In conclusion, the 4-chloro-2-methyl-3H-imidazo[4,5-c]pyridine compound, marked by the CAS No. 50432-65-0, is a promising candidate in the quest for novel therapeutics. Its unique chemical properties, combined with ongoing research into its mechanisms and applications, position it as a valuable asset in the development of treatments for inflammatory diseases and cancer. As scientists continue to explore its potential, the compound's impact on public health is expected to grow, offering hope for more effective and targeted therapies in the future.

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